![molecular formula C14H12ClN3O B2782147 2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448069-29-1](/img/structure/B2782147.png)
2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
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Overview
Description
The compound “2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” belongs to the class of pyrrolo[2,3-d]pyrimidines . It exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase and/or a cell proliferation inhibiting effect . It is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives from 5-acetyl-4-aminopyrimidines has been reported . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various techniques. For instance, the yield of the reaction can be determined .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. The NMR and IR spectra can provide information about the structure of the molecule .
Scientific Research Applications
Palladium-Catalyzed Arylation
The compound can be used in palladium-catalyzed ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .
Synthesis of Conjugated Microporous Polymers
The compound can be used in the synthesis of pyrrolo[3,2-b]pyrrolyl-based conjugated microporous polymers (Py-CMPs) . These polymers exhibit high adsorption capacities and excellent performance in the photocatalytic degradation of organic pollutants .
Ruthenium-Catalyzed Amidation
The compound can be used in a ruthenium-catalyzed arene ortho C–H amidation of 4-aryl-pyrrolo[2,3-d]pyrimidine derivatives . This protocol offers a novel and direct approach to access a series of amidated and phosphoramidated pyrrolo .
Synthesis of 2,3-Dihydropyrroles
The compound can be used in the synthesis of 2,3-dihydropyrroles . The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products .
JAK1 Selective Inhibitor
The compound can be used in the design and synthesis of JAK1 selective inhibitors . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .
Mechanism of Action
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-12-4-2-1-3-10(12)5-14(19)18-7-11-6-16-9-17-13(11)8-18/h1-4,6,9H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEXRDKCTVUUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone |
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